2-(Pyridin-4-yloxy)pyridin-3-amine
Overview
Description
2-(Pyridin-4-yloxy)pyridin-3-amine is a heterocyclic compound that features two pyridine rings connected via an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yloxy)pyridin-3-amine typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the Suzuki cross-coupling reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Pyridin-4-yloxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: It can be used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-amine: Another pyridine derivative with similar structural features but different biological activities.
Pyridin-3-amine: Shares the amine functional group but lacks the ether linkage present in 2-(Pyridin-4-yloxy)pyridin-3-amine.
Pyridin-4-amine: Similar to pyridin-3-amine but with the amine group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to its ether linkage connecting two pyridine rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridine derivatives and contributes to its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-pyridin-4-yloxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAYQUGWNYTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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